molecular formula C15H15BrO B584014 2-Bromo-1-(naphthalen-2-yl)pentan-1-one CAS No. 850352-43-1

2-Bromo-1-(naphthalen-2-yl)pentan-1-one

Cat. No.: B584014
CAS No.: 850352-43-1
M. Wt: 291.188
InChI Key: FFRREEFPTVAIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(naphthalen-2-yl)pentan-1-one is an organic compound that belongs to the class of bromoketones It is characterized by the presence of a bromine atom attached to the first carbon of a pentanone chain, which is further connected to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(naphthalen-2-yl)pentan-1-one typically involves the bromination of 1-(naphthalen-2-yl)pentan-1-one. This can be achieved through the reaction of 1-(naphthalen-2-yl)pentan-1-one with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration of reactants, can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(naphthalen-2-yl)pentan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents such as ethanol or dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of 1-(naphthalen-2-yl)pentan-1-ol or other substituted derivatives.

    Reduction: Formation of 2-bromo-1-(naphthalen-2-yl)pentanol.

    Oxidation: Formation of 2-bromo-1-(naphthalen-2-yl)pentanoic acid.

Scientific Research Applications

2-Bromo-1-(naphthalen-2-yl)pentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(naphthalen-2-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and carbonyl group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function and activity. This interaction can affect various cellular processes and pathways, contributing to its observed effects.

Comparison with Similar Compounds

2-Bromo-1-(naphthalen-2-yl)pentan-1-one can be compared with other bromoketones and naphthalene derivatives:

    2-Bromo-1-phenylpentan-1-one: Similar structure but with a phenyl group instead of a naphthalene ring. It exhibits different reactivity and applications.

    2-Bromo-1-(naphthalen-2-yl)ethan-1-one: Shorter carbon chain, leading to different chemical properties and uses.

    2-(Bromoacetyl)naphthalene: Different positioning of the bromine atom and carbonyl group, resulting in distinct reactivity and applications.

Properties

IUPAC Name

2-bromo-1-naphthalen-2-ylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-2-5-14(16)15(17)13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-10,14H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRREEFPTVAIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC2=CC=CC=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747228
Record name 2-Bromo-1-(naphthalen-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850352-43-1
Record name 2-Bromo-1-(naphthalen-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.